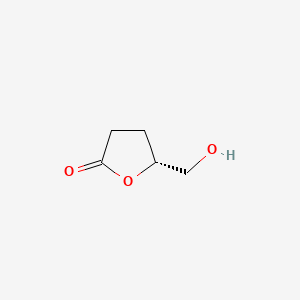

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISJFFVIMQBRN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254377 | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-63-5 | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52813-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxymethyl-dihydro-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its specific stereochemistry and bifunctional nature, possessing both a lactone and a primary alcohol, make it a crucial intermediate in the enantioselective synthesis of a wide array of complex and biologically active molecules, including antiviral and anticancer drugs.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid at room temperature. Its chirality is a key feature, with the (R)-enantiomer exhibiting a specific optical rotation. The accurate determination of its physicochemical properties is essential for its application in synthesis and for process development.

| Property | Value | Reference(s) |

| IUPAC Name | (5R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| CAS Number | 52813-63-5 | [2] |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | [2] |

| Boiling Point | 101-102 °C at 0.048 mmHg | |

| 308.9 °C at 760 mmHg (predicted) | [2] | |

| Density | 1.238 g/mL at 20 °C | |

| Specific Rotation | [α]D20 = -59 to -53° (c=3, CHCl₃) | [2] |

| Solubility | Soluble in chloroform and methanol. | |

| Storage | -20°C or 2-8°C, under dry and sealed conditions. | [2] |

Synthesis and Purification

The enantioselective synthesis of this compound is of significant interest. A common and effective strategy involves utilizing the chiral pool, starting from readily available and enantiomerically pure natural products.

Experimental Protocol: Synthesis from a Chiral Precursor

Another approach is the asymmetric reduction of a prochiral substrate. For example, the asymmetric conjugate reduction of a butenolide precursor using a chiral catalyst can yield the desired enantiomerically enriched product.

Below is a generalized workflow illustrating a chiral pool synthesis approach.

Purification

Purification of this compound is typically achieved by vacuum distillation to remove volatile impurities, followed by column chromatography for high-purity applications.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A mixture of ethanol and chloroform, typically in a ratio of 7:73 (v/v).

-

Detection: Thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can be used to monitor the separation. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Spectral Data

While specific spectra for the (R)-enantiomer are not widely published, the expected spectral characteristics can be inferred from the structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the hydroxymethyl group. The proton at the chiral center (C5) would appear as a multiplet. The two protons of the hydroxymethyl group would be diastereotopic and thus may appear as separate signals, likely multiplets, coupled to the C5 proton. The protons at C3 and C4 on the lactone ring would also present as complex multiplets due to their diastereotopic nature and coupling to each other.

-

13C NMR: The carbon NMR spectrum should exhibit five distinct signals. The carbonyl carbon of the lactone would have the highest chemical shift (around 175-180 ppm). The carbon bearing the hydroxymethyl group (C5) would be in the range of 75-85 ppm. The carbon of the hydroxymethyl group itself would appear around 60-65 ppm. The two methylene carbons of the ring (C3 and C4) would have chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A broad, strong absorption band in the region of 3200-3500 cm-1, characteristic of the O-H stretching vibration of the alcohol.

-

A strong, sharp absorption band around 1770 cm-1, which is characteristic of the C=O stretching vibration of a five-membered lactone (γ-lactone).

-

C-H stretching vibrations from the aliphatic ring structure in the 2850-3000 cm-1 region.

-

C-O stretching vibrations in the 1000-1200 cm-1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 116. The fragmentation pattern would be influenced by the lactone and hydroxyl functional groups. Common fragmentation pathways for γ-butyrolactones include the loss of CO (28 Da) and H₂O (18 Da). The loss of the hydroxymethyl group (CH₂OH, 31 Da) is also a probable fragmentation pathway.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the lactone and the primary alcohol. This bifunctionality allows for a range of chemical transformations.

Reactions of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For example, pyridinium chlorochromate (PCC) or a Swern oxidation would yield the aldehyde, while stronger oxidizing agents like potassium permanganate would lead to the carboxylic acid.

-

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., in the presence of a base like pyridine or an acid catalyst).

-

Protection: For multi-step syntheses, the hydroxyl group can be protected using common protecting groups such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Reactions of the Lactone Ring

-

Hydrolysis: The lactone is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening to form the corresponding γ-hydroxy carboxylic acid. Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol (a 1,4-diol).

-

Aminolysis: Reaction with amines can lead to ring-opening and the formation of amides.

Stability

This compound is generally stable under neutral conditions. It is sensitive to strong acids and bases, which can catalyze its hydrolysis. Elevated temperatures, especially in the presence of acidic or basic impurities, can also lead to degradation. For long-term storage, it should be kept in a cool, dry, and sealed environment.

Biological Activity and Role in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, its importance in drug development is paramount as a chiral building block. The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and biologically active molecules with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

The enantiomeric purity of this synthon is critical, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

References

A Technical Guide to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 52813-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a pivotal building block in the stereoselective synthesis of a multitude of biologically active molecules. Its inherent chirality and versatile functional groups make it a valuable precursor for the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development, with a focus on its role in inducing apoptosis in cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 52813-63-5 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Colorless viscous liquid |

| Boiling Point | 308.9 °C at 760 mmHg[1] |

| Specific Rotation | [α]_D^20 = -59 to -53 (c=3, CHCl₃)[1] |

| Storage Conditions | -20°C, dry, sealed[1] |

Synthesis and Purification

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. While various synthetic strategies exist for γ-butyrolactones, a common approach involves the use of chiral starting materials such as L-glutamic acid or the application of asymmetric hydrogenation techniques.

Experimental Protocol: Enantioselective Synthesis from L-Glutamic Acid (Representative Protocol)

This protocol outlines a representative method for the synthesis of this compound starting from the readily available chiral precursor, L-glutamic acid.

Step 1: Diazotization of L-Glutamic Acid

-

Dissolve L-glutamic acid in an aqueous solution of a mineral acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified time until the evolution of nitrogen gas ceases.

-

Extract the product, an α-hydroxy glutaric acid derivative, with a suitable organic solvent (e.g., ethyl acetate).

Step 2: Lactonization

-

Dry the organic extract from the previous step over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Redissolve the crude product in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude lactone.

Step 3: Reduction of the Carboxylic Acid

-

Dissolve the crude lactone in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or vacuum distillation.

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a chromatography column and pack it evenly.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Vacuum Fractional Distillation

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude product in the distillation flask with a magnetic stir bar.

-

Gradually reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products with diverse biological activities.[1] this compound serves as a key chiral intermediate in the synthesis of various therapeutic agents.

Antiviral Agents

This chiral lactone is a valuable precursor for the synthesis of nucleoside analogues, a class of antiviral drugs that inhibit viral replication. The furanose-like structure of the dihydrofuranone ring mimics the sugar moiety of natural nucleosides, allowing for its incorporation into antiviral drug candidates. These synthetic nucleosides can act as chain terminators during viral DNA or RNA synthesis.

Anticancer Agents

Derivatives of furanone have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis: A prominent mechanism of action for many furanone-based anticancer compounds is the induction of apoptosis via the intrinsic pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[1] The elevated ROS levels lead to mitochondrial dysfunction, which in turn triggers the activation of a cascade of caspase enzymes, ultimately leading to cell death. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3.[2][3]

Caption: Apoptotic signaling pathway induced by furanone derivatives in cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, certain furanone derivatives have been shown to arrest the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation. For instance, some bis-2(5H)-furanone derivatives can cause cell cycle arrest in the S-phase, which is associated with their ability to interact with DNA.[4] Other furan-based compounds can induce arrest at the G2/M phase, preventing cells from entering mitosis.[1]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility in the development of antiviral and anticancer agents underscores its value to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is crucial for harnessing its full potential in the discovery of next-generation therapeutics. Further research into novel derivatives and their specific molecular targets will continue to expand the therapeutic applications of this versatile chiral synthon.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

(r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one molecular weight and formula

This guide provides an in-depth overview of the physicochemical properties of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

-

The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

The mass spectrum is acquired, and the m/z value of the most abundant isotopic peak of the molecular ion is used to calculate the monoisotopic molecular weight.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound to confirm the empirical and molecular formula.

-

Instrumentation: A CHN elemental analyzer.

-

Methodology:

-

A precisely weighed sample of the purified compound is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO₂, H₂O) are passed through a series of absorbent traps or a gas chromatography column.

-

The amounts of CO₂ and H₂O are quantified by thermal conductivity detection or infrared spectroscopy.

-

The percentage of carbon and hydrogen is calculated from the masses of CO₂ and H₂O, respectively.

-

The percentage of oxygen is typically determined by difference.

-

The empirical formula is derived from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

References

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide to its Stereochemistry, Chirality, and Application in Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the stereochemical importance and synthetic utility of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

This compound, a chiral γ-butyrolactone, is a pivotal building block in the stereoselective synthesis of a wide array of biologically active molecules. Its defined stereochemistry at the C5 position makes it an invaluable synthon for the construction of complex natural products and pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. This guide provides a comprehensive overview of its stereochemical properties, synthesis, chiral analysis, and its significant role in drug discovery and development.

Stereochemistry and Chirality

This compound possesses a single stereocenter at the C5 position of the dihydrofuranone ring. The "(R)" designation in its name refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the hydroxymethyl group is crucial for its utility as a chiral precursor, as this stereochemistry is often transferred to the target molecule during synthesis. The enantiomeric counterpart, (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also serves as a valuable chiral building block for accessing the opposite enantiomers of target molecules. The distinct biological activities of enantiomers underscore the importance of using enantiomerically pure starting materials like the (R)-isomer in drug development to ensure target specificity and minimize off-target effects.[1]

The stereochemical integrity of this molecule is paramount for its successful application. The lactone ring provides a rigid scaffold, and the primary alcohol offers a versatile functional group for further chemical transformations without compromising the chiral center under appropriate reaction conditions.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties of this compound are critical for its characterization and quality control. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless viscous liquid | [2] |

| Boiling Point | 308.9 °C at 760 mmHg | [2] |

| Specific Rotation [α]D²⁰ | -59 to -53° (c=3, CHCl₃) | [2] |

| CAS Number | 52813-63-5 | [2] |

| Storage Conditions | -20°C, dry, sealed | [2] |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis from achiral or prochiral starting materials, or resolution of a racemic mixture.

Enantioselective Synthesis from L-Glutamic Acid

A common and efficient method for the enantioselective synthesis of this compound utilizes the chiral pool, with L-glutamic acid being a readily available and inexpensive starting material. The synthesis involves a series of transformations that convert the amino acid into the target chiral lactone.

Experimental Protocol: Synthesis from L-Glutamic Acid (Illustrative)

-

Diazotization and Lactonization: L-glutamic acid is treated with sodium nitrite in an acidic aqueous solution (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt spontaneously undergoes intramolecular cyclization to form the corresponding lactone acid.

-

Reduction: The carboxylic acid group of the lactone acid is selectively reduced to a primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., THF).

-

Purification: The crude product is purified by column chromatography on silica gel to yield enantiomerically pure this compound.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipase-catalyzed acylation is a particularly effective technique for the resolution of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]

A typical procedure for the lipase-catalyzed kinetic resolution is as follows:

-

Reaction Setup: To a solution of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane), add an acyl donor such as vinyl acetate (excess, e.g., 10 eq.).

-

Enzymatic Reaction: Add a lipase, for example, Lipase PS from Pseudomonas cepacia (e.g., 200 mg per 2.0 mmol of substrate), and powdered molecular sieves (4Å) to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at several time intervals and analyzing the conversion and enantiomeric excess (e.e.) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Separation: Once the desired conversion (ideally 50%) is reached, filter off the enzyme and molecular sieves. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated by column chromatography on silica gel.

Chiral Analysis

The determination of enantiomeric purity is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.

Chiral GC Method Parameters (General) [4]

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp at a slow rate (e.g., 2°C/min) to a final temperature (e.g., 200°C).

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

Detector: Flame Ionization Detector (FID).

Chiral HPLC Method Parameters (General)

-

Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H) or a Pirkle-type column.

-

Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For acidic or basic compounds, additives like trifluoroacetic acid or diethylamine may be used.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector at a suitable wavelength.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably in the field of antiviral nucleoside analogues.[5] The chiral center at C5 of the lactone is often incorporated as the C4' stereocenter of the ribose or modified sugar moiety of the nucleoside analogue. These analogues act as chain terminators in viral DNA or RNA synthesis, a crucial mechanism for inhibiting viral replication.[6]

Synthesis of Anti-HIV Nucleoside Analogues

Chiral lactones are instrumental in the synthesis of L-nucleosides, which have shown potent anti-HIV activity.[7] The (R)-configuration of the starting lactone dictates the stereochemistry of the resulting nucleoside analogue, which is critical for its interaction with viral enzymes like reverse transcriptase. The general synthetic approach involves the opening of the lactone, modification of the resulting chain, and subsequent cyclization with a nucleobase.

The use of enantiomerically pure this compound ensures the production of the desired stereoisomer of the final drug, maximizing its therapeutic efficacy and minimizing potential side effects associated with the other enantiomer. The development of potent anti-HIV drugs has significantly benefited from the availability of such versatile chiral building blocks.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of complex and biologically important molecules. Its well-defined stereochemistry, coupled with its versatile chemical reactivity, has made it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to produce this compound in high enantiomeric purity through methods like enantioselective synthesis from the chiral pool or enzymatic kinetic resolution is crucial for its application in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like this compound will undoubtedly increase, driving further innovation in synthetic and analytical methodologies.

References

- 1. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. gcms.cz [gcms.cz]

- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the chiral building block (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, covering its chemical identity, physicochemical properties, synthesis, and its critical role in the development of antiviral and anticancer therapeutics.

Chemical Identity and Synonyms

This compound is a versatile chiral synthon widely employed in the synthesis of complex biologically active molecules. Its specific stereochemistry makes it an invaluable starting material for the enantioselective synthesis of natural products and pharmaceuticals.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier/Name | Value |

| IUPAC Name | (R)-5-(hydroxymethyl)oxolan-2-one |

| CAS Number | 52813-63-5[2] |

| Molecular Formula | C₅H₈O₃[2] |

| Molecular Weight | 116.12 g/mol [2] |

| Synonyms | (R)-4-Hydroxymethyl-γ-butyrolactone, (R)-γ-Hydroxymethyl-γ-butyrolactone, (R)-5-Hydroxymethyl-dihydro-furan-2-one, (R)-5-Hydroxymethyl-2-oxotetrahydrofuran, (R)-(-)-γ-Hydroxymethyl-γ-butyrolactone, (R)-(-)-Dihydro-5-(hydroxymethyl)furanone |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless viscous liquid | [2] |

| Boiling Point | 308.9 °C at 760 mmHg | [2] |

| Density | 1.238 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.471 | [3] |

| Specific Rotation [α]D²⁰ | -56° (c=3 in chloroform) | [3] |

Table 3: Spectroscopic Data for the closely related (S)-5-hydroxymethyl-2(5H)-furanone

Note: Specific spectral data for the title compound was not available. The following data for a structurally similar compound is provided for reference.

| ¹³C NMR (ppm) | DEPT | ¹H NMR (ppm) | Multiplicity | J (Hz) |

| 173.52 | C | |||

| 153.97 | CH | 7.50 | dd | 5.8, 1.8 |

| 122.86 | CH | 6.16 | dd | 5.8, 1.8 |

| 84.31 | CH | 5.17 | m | |

| 62.18 | CH₂ | 4.01 | dd | 12.8, 2.8 |

| 3.80 | dd | 12.8, 4.4 |

Data sourced from a study on a dichloromethane extract of Helleborus lividus subsp. corsicus leaves.[4]

Infrared (IR) Spectroscopy: The IR spectrum of furanone derivatives typically exhibits strong characteristic absorption bands. A strong band in the region of 1750-1705 cm⁻¹ corresponds to the C=O stretching of the saturated lactone. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The C-O stretching vibrations of the ester and alcohol groups typically appear in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from D-Glutamic Acid

A common and efficient method for the synthesis of this compound utilizes D-glutamic acid as a chiral starting material. The following is a general protocol based on established chemical transformations.

Step 1: Diazotization of D-Glutamic Acid D-glutamic acid is treated with sodium nitrite in an acidic aqueous solution (e.g., with sulfuric acid) at low temperatures (0-5 °C). This reaction converts the primary amine group into a diazonium salt, which is then displaced by a hydroxyl group upon warming, yielding (R)-2-hydroxyglutaric acid.

Step 2: Lactonization The resulting (R)-2-hydroxyglutaric acid is then subjected to dehydration, typically by heating under reduced pressure or with a dehydrating agent. This promotes intramolecular esterification (lactonization) to form the corresponding γ-lactone.

Step 3: Reduction of the Carboxylic Acid The carboxylic acid group of the lactone is selectively reduced to a primary alcohol. This can be achieved using a reducing agent such as borane-tetrahydrofuran complex (B₂H₆·THF) or by conversion to an ester followed by reduction with lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).

General Reaction Scheme:

Applications in Drug Development

Chiral Building Block for Antiviral Nucleoside Analogues

This compound serves as a crucial chiral precursor in the synthesis of various nucleoside analogues that exhibit antiviral activity. The furanose ring is a key structural motif in nucleosides, and the stereochemistry of the substituents on this ring is critical for their biological activity. By utilizing this chiral lactone, chemists can control the stereochemistry at the C4' position of the resulting nucleoside.

A prominent example of an antiviral drug whose synthesis can involve a chiral lactone intermediate is Sofosbuvir, a nucleotide analogue used to treat Hepatitis C. The synthesis of the modified ribose core of such antiviral agents often starts from a chiral precursor to ensure the correct stereochemistry of the final drug molecule.

Experimental Workflow: Synthesis of a Nucleoside Analogue Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analogue intermediate, highlighting the role of a chiral lactone.

References

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 4. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral γ-Butyrolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chiral γ-butyrolactone derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and diverse biological activities. The γ-butyrolactone core is a privileged scaffold, and the introduction of chirality often dictates the specific biological function. This document details key asymmetric synthetic methodologies, presents quantitative data for comparative analysis, and explores the biological significance of these molecules, including their role in cellular signaling.

Asymmetric Synthesis of Chiral γ-Butyrolactone Derivatives

The enantioselective synthesis of γ-butyrolactones is a critical area of research, enabling access to stereochemically pure compounds for pharmacological evaluation. Various strategies have been developed, broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes, particularly those of rhodium and copper, are highly effective in catalyzing the asymmetric hydrogenation of γ-butenolides and other prochiral precursors to afford chiral γ-butyrolactones with high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 4-phenylfuran-2(5H)-one

This protocol is adapted from the work of the Buchwald group and our subsequent development of the ZhaoPhos ligand system.

-

Materials: [Rh(NBD)2]BF4, ZhaoPhos ligand, 4-phenylfuran-2(5H)-one, dichloromethane (DCM), trifluoroacetic acid (CF3COOH), hydrogen gas (H2).

-

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(NBD)2]BF4 (1.0 mol%) and the ZhaoPhos ligand (1.1 mol%).

-

Anhydrous and degassed DCM (1.0 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst complex.

-

4-phenylfuran-2(5H)-one (0.1 mmol) and CF3COOH (10 mol%) are added to the reaction mixture.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon or placed in an autoclave.

-

The reaction is stirred under a hydrogen atmosphere (50 atm) at room temperature for 24 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the chiral γ-butyrolactone.[1]

-

-

Quantitative Data: This method consistently produces high yields and enantiomeric excesses. For example, the hydrogenation of 4-phenylfuran-2(5H)-one yields the corresponding lactone with up to >99% conversion and 99% ee.[1]

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral γ-butyrolactones. Proline and its derivatives are commonly employed to catalyze aldol and Michael reactions, which can be key steps in the formation of the lactone ring.

Experimental Protocol: Organocatalytic Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones

This protocol describes a one-pot synthesis via an organocatalytic cross-aldol reaction followed by reduction.

-

Materials: Methyl 4-oxobutyrate, aldehyde substrate, L-proline, dimethylformamide (DMF), sodium borohydride (NaBH4), methanol.

-

Procedure:

-

To a solution of the aldehyde (5.0 equiv) in dry DMF, L-proline (0.2 equiv) is added at 4 °C under an argon atmosphere.

-

After stirring for 2 minutes, a solution of methyl 4-oxobutyrate (1.0 equiv) is added.

-

The reaction mixture is stirred at 4 °C for the appropriate time (monitored by TLC).

-

Methanol is then added, followed by the portion-wise addition of NaBH4 at 0 °C.

-

The reaction is stirred for an additional 30 minutes and then quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by column chromatography.

-

-

Quantitative Data: This method provides high diastereoselectivity (dr > 24:1) and enantioselectivity (ee > 99%) for a range of aldehyde substrates.

Biocatalytic Asymmetric Synthesis

Enzymes, particularly lipases and ketoreductases, offer a green and highly selective approach to chiral γ-butyrolactone synthesis, often operating under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic γ-Thiolactones

This protocol details the enzymatic kinetic resolution of a racemic thiolactone using a lactonase.

-

Materials: Racemic γ-thiolactone substrate, GcL lactonase, Tris-HCl buffer (pH 8.0).

-

Procedure:

-

The racemic thiolactone is dissolved in Tris-HCl buffer.

-

The GcL lactonase is added, and the reaction mixture is incubated at 37 °C with shaking.

-

The reaction progress is monitored by chiral HPLC.

-

After reaching approximately 50% conversion, the reaction is stopped, and the unreacted enantiomer of the thiolactone and the hydrolyzed product are separated by extraction or chromatography.[2]

-

-

Quantitative Data: This method can achieve excellent enantioselectivity, with the unreacted thiolactone recovered with >99% ee.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various chiral γ-butyrolactone derivatives using the methodologies described above.

| Entry | Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | dr | Reference |

| 1 | 4-phenylfuran-2(5H)-one | [Rh(NBD)2]BF4/ZhaoPhos | (S)-4-phenyl-dihydrofuran-2(3H)-one | >99 (conv.) | 99 | - | [1] |

| 2 | 4-(4-methoxyphenyl)furan-2(5H)-one | [Rh(NBD)2]BF4/ZhaoPhos | (S)-4-(4-methoxyphenyl)dihydrofuran-2(3H)-one | 98 | 98 | - | [1] |

| 3 | Benzaldehyde & Methyl 4-oxobutyrate | L-proline | (3S,4R)-3-hydroxy-4-phenyldihydrofuran-2(3H)-one | 85 | >99 | >24:1 | |

| 4 | rac-3-hexanoylamido-γ-thiolactone | GcL Lactonase | (R)-3-hexanoylamido-γ-thiolactone | ~50 | >99 | - | [2] |

Biological Significance and Signaling Pathways

Chiral γ-butyrolactone derivatives play crucial roles in various biological processes, acting as signaling molecules in microorganisms and exhibiting potent pharmacological effects in mammals.

Quorum Sensing in Bacteria: The A-factor System

In Streptomyces species, γ-butyrolactones, such as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), function as quorum-sensing molecules that regulate antibiotic production and morphological differentiation.[3][4] The A-factor signaling pathway is a well-characterized example of this regulation.

Caption: A-factor signaling pathway in Streptomyces griseus.

Neuropharmacology in Mammals

In mammals, unsubstituted γ-butyrolactone (GBL) is a prodrug for γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[5] The rapid conversion of GBL to GHB leads to a variety of neurological effects. The signaling cascade involves interactions with both GHB-specific receptors and GABA-B receptors.

Caption: Simplified neuropharmacological pathway of GBL.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the asymmetric synthesis and analysis of a chiral γ-butyrolactone derivative.

Caption: General workflow for asymmetric synthesis.

This guide provides a foundational understanding of the synthesis and significance of chiral γ-butyrolactone derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, while the pathway diagrams offer a visual representation of their complex biological roles. Further investigation into novel catalytic systems and the elucidation of specific molecular targets will continue to drive innovation in this exciting area of drug discovery.

References

- 1. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of gamma-butyrolactone on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a versatile chiral synthon used in the synthesis of various natural and unnatural products. Its structure consists of a five-membered lactone ring with a hydroxymethyl substituent at the chiral center (C5).

Spectroscopic Data (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of its chemical structure and comparison with related compounds.

Table 1: Expected ¹H NMR Spectroscopic Data

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 4.5 | Multiplet | - |

| H-6a, H-6b | ~ 3.7 | Multiplet | - |

| H-3a, H-3b | ~ 2.6 | Multiplet | - |

| H-4a, H-4b | ~ 2.2 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

Solvent: Chloroform-d (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon Label | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 177 |

| C-5 (CH-O) | ~ 80 |

| C-6 (CH₂-OH) | ~ 65 |

| C-3 (CH₂) | ~ 29 |

| C-4 (CH₂) | ~ 22 |

Solvent: Chloroform-d (CDCl₃). Chemical shifts are referenced to TMS at 0 ppm.

Spectroscopic Data (IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (alkane) | 3000 - 2850 | Medium |

| C=O Stretch (lactone) | ~ 1770 | Strong |

| C-O Stretch (alcohol) | 1200 - 1050 | Strong |

| C-O Stretch (lactone) | 1250 - 1150 | Strong |

Sample preparation: Neat (thin film between salt plates).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous. A small amount of an internal standard like tetramethylsilane (TMS) can be added for referencing.

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.

-

¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : For a liquid sample, the neat technique is straightforward. Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Place a second salt plate on top to create a thin, uniform film of the liquid between the plates.[1]

-

Instrument Setup : Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Background Spectrum : Before running the sample, a background spectrum of the empty instrument (or with clean, empty salt plates) is recorded. This is to subtract any contributions from atmospheric water and carbon dioxide.

-

Data Acquisition : The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the expected NMR data.

Caption: Structure of this compound.

References

Technical Guide on the Safe Handling of (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (CAS No: 52813-63-5), a key chiral intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer drugs.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a versatile chiral synthon.[1] Its physical state at room temperature is typically a colorless to light yellow viscous liquid or semi-solid, depending on purity.[1][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow viscous liquid or semi-solid | [1][3] |

| Boiling Point | 308.9 °C at 760 mmHg; 101-102 °C at 0.048 mmHg | [1] |

| Density | Approximately 1.224 - 1.238 g/cm³ at 20°C | |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Temperature | -20°C or 2-8°C, sealed in a dry environment | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized below. It is crucial to handle this chemical with appropriate caution.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

Signal Word: Warning [5]

Toxicological Information

Quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) are not available for this compound.[6] However, the available safety data indicates that the substance may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]

Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[2] Do not breathe vapors or mists. Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperatures are between -20°C and 8°C.[1][4]

Incompatible Materials

-

Oxidizing agents: Avoid contact with strong oxidizing agents.

-

Strong Acids and Bases: As a general precaution for lactones, avoid strong acids and bases which may catalyze hydrolysis.

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

-

Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

Methodological & Application

Enantioselective Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a valuable chiral building block in the pharmaceutical industry. The synthesis of this compound is crucial for the development of various enantiomerically pure drugs. Herein, we focus on a highly efficient chemoenzymatic approach, which combines the precision of enzymatic catalysis with traditional organic synthesis to achieve high enantiopurity.

Overview of Synthetic Strategies

Several methodologies have been developed for the enantioselective synthesis of this compound and related chiral γ-butyrolactones. The primary strategies include:

-

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution: This approach utilizes lipases for the kinetic or dynamic kinetic resolution of a racemic precursor, followed by chemical transformations to yield the target molecule. Lipase PS (from Pseudomonas cepacia) is a commonly used enzyme for this purpose, offering high enantioselectivity.

-

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as 5-(hydroxymethyl)-2(5H)-furanone, provides a direct route to the chiral lactone. Rhodium complexes with chiral phosphine ligands are often employed.

-

Organocatalysis: Chiral organic molecules can catalyze the enantioselective construction of the γ-butyrolactone core from acyclic precursors. Proline and its derivatives are frequently used in organocatalytic aldol and Michael additions.

The following diagram illustrates the general workflow of the chemoenzymatic approach, which is detailed in the subsequent sections.

Caption: Chemoenzymatic synthesis workflow.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes quantitative data for different enantioselective methods for the synthesis of the target molecule or its immediate precursors.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Dynamic Kinetic Resolution | Lipase PS (Amano) | 5-hydroxy-2(5H)-furanone | High | >95 | [1] |

| Asymmetric Hydrogenation | Rh/ZhaoPhos | γ-hydroxybutenolides | >99 | 99 | N/A |

| Organocatalytic Aldol Reaction | Proline derivative | Methyl 4-oxobutyrate and aldehydes | High | >99 | [2] |

Note: Data for Asymmetric Hydrogenation and Organocatalytic Aldol Reaction are for related γ-butyrolactones and indicate the potential of these methods.

Experimental Protocols: Chemoenzymatic Synthesis

This section provides a detailed protocol for the enantioselective synthesis of this compound via a chemoenzymatic route. The process involves three main stages: synthesis of the racemic precursor, lipase-catalyzed dynamic kinetic resolution, and catalytic hydrogenation.

Part 1: Synthesis of Racemic 5-hydroxy-2(5H)-furanone

This protocol starts with the oxidation of furfural, a readily available bio-based chemical.

Materials:

-

Furfural

-

Hydrogen peroxide (30%)

-

Formic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of furfural (1 equivalent) in a suitable solvent, add formic acid.

-

Cool the mixture in an ice bath and add hydrogen peroxide (30%) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford racemic 5-hydroxy-2(5H)-furanone.

Part 2: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-hydroxy-2(5H)-furanone

This step employs a lipase to selectively acylate the (R)-enantiomer.

Materials:

-

Racemic 5-hydroxy-2(5H)-furanone

-

Lipase PS (Amano)

-

Vinyl acetate

-

Dichloromethane (anhydrous)

-

Molecular sieves (4Å, powdered)

Procedure: [1]

-

To a stirred solution of racemic 5-hydroxy-2(5H)-furanone (1 equivalent) and vinyl acetate (10 equivalents) in anhydrous dichloromethane, add powdered 4Å molecular sieves.

-

Add Lipase PS (200 mg per 2.0 mmol of substrate).

-

Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC.

-

Upon completion (typically 100% conversion), filter off the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-5-acetoxy-2(5H)-furanone. The product can be further purified by column chromatography if necessary.

Part 3: Catalytic Hydrogenation to this compound

The final step involves the reduction of the double bond and removal of the acetyl group.

Materials:

-

(R)-5-acetoxy-2(5H)-furanone

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (R)-5-acetoxy-2(5H)-furanone in methanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The in-situ deacetylation during hydrogenation yields the target compound, this compound. Purify by column chromatography if required.

The following diagram outlines the logical relationship in the chemoenzymatic protocol.

Caption: Protocol workflow for chemoenzymatic synthesis.

References

Application Notes and Protocols: (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one , a versatile chiral building block, serves as a crucial starting material in the stereoselective synthesis of a variety of natural products.[1][2] Its inherent chirality and functional handles—a lactone and a primary alcohol—provide a robust platform for constructing complex molecular architectures, particularly those containing the γ-butyrolactone motif, which is a common feature in many biologically active compounds.[3][4] This document outlines its application in the synthesis of paraconic acids and provides a detailed experimental protocol for a key transformation.

Application: Synthesis of Paraconic Acids

A significant application of this compound is in the synthesis of the paraconic acid class of γ-butyrolactone natural products. These compounds, including (+)-nephrosteranic acid, (+)-protolichesterinic acid, and (+)-rocellaric acid, are known for their biological activities. A collective, protecting-group-free synthesis strategy highlights the utility of this chiral synthon.[5] The general approach involves the conversion of this compound into a key intermediate that can be elaborated into various paraconic acids through methods like the Suzuki–Miyaura coupling and Sharpless oxidation.[5]

For instance, the synthesis of (+)-nephrosteranic acid utilizes an intermediate derived from this compound.[3] This demonstrates the compound's role in establishing the core stereochemistry of the final natural product.

Quantitative Data Summary

The following table summarizes quantitative data for a key step in the synthesis of a paraconic acid precursor, illustrating the efficiency of transformations involving this compound derivatives.

| Product | Starting Material | Key Transformation | Reagents/Conditions | Yield (%) | Diastereoselectivity (syn/anti) | Ref. |

| β-Acyl-β,γ-cis-butyrolactone | Enoate Z-1 (derived from D-(+)-mannitol) | Michael Addition | Nitroalkanes, TBAF or DBU | 63-78 | 12:1 to 22:1 | [3] |

| Lactone Product | Michael Adducts | Lactonization | Acid medium, Methanol | 92-99 | Not Applicable | [3] |

Experimental Protocols

A crucial transformation in the synthesis of paraconic acids and other γ-butyrolactone natural products is the stereoselective alkylation of a derivative of this compound. The following protocol is a representative example of such a procedure.

Protocol: Stereoselective Alkylation for the Synthesis of a β-Acyl-γ-butyrolactone Precursor

This protocol describes a diastereoselective Michael addition to an enoate derived from D-(+)-mannitol, which shares a similar structural and stereochemical framework with derivatives of this compound.

Materials:

-

Enoate Z-1 (prepared from D-(+)-mannitol)

-

Nitroalkane (e.g., nitroethane)

-

Tetrabutylammonium fluoride (TBAF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the enoate Z-1 in dry THF at -78 °C under an inert atmosphere (e.g., argon), add the nitroalkane.

-

Slowly add a solution of TBAF or DBU in THF to the reaction mixture.

-

Stir the reaction mixture at -78 °C for the time specified by thin-layer chromatography (TLC) monitoring until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Lactonization:

-

Dissolve the purified Michael adduct in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the reaction at room temperature until lactonization is complete, as monitored by TLC.

-

Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the desired lactone.

Visualizations

Diagram 1: General Synthetic Strategy for Paraconic Acids

Caption: Synthetic pathway to paraconic acids.

Diagram 2: Experimental Workflow for Alkylation and Lactonization

Caption: Workflow for alkylation and lactonization.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.blucher.com.br [pdf.blucher.com.br]

- 4. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application of (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one in Antiviral Drug Synthesis

Introduction

(r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral lactone, serves as a valuable and versatile starting material in the stereoselective synthesis of various biologically active molecules, most notably antiviral nucleoside analogues. Its rigid furanone core, with a defined stereocenter at the C5 position, makes it an excellent chiral pool starting material for the construction of the sugar moiety of nucleosides. The inherent chirality of this starting material is crucial for the synthesis of enantiomerically pure drugs, which is often a prerequisite for optimal therapeutic activity and reduced side effects.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral agents, with a specific focus on the synthesis of 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA), a potent anti-HIV agent. While the detailed example utilizes the (S)-enantiomer to produce the biologically active β-F-ddA, the same synthetic principles can be applied to the (R)-enantiomer to obtain the corresponding α-anomer or other enantiomeric antiviral compounds.

Application Notes

The primary application of this compound in antiviral drug synthesis is as a precursor to the modified sugar ring of nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and hepatitis B virus. They act by mimicking natural nucleosides and, once incorporated into the growing viral DNA or RNA chain by viral polymerases, they terminate chain elongation, thus halting viral replication.

The synthesis of F-ddA from the corresponding (S)-lactone exemplifies a concise and efficient strategy that leverages the chiral backbone of the starting material. The key transformations involve:

-

Protection of the primary alcohol: This step prevents unwanted side reactions in subsequent steps.

-

α-hydroxylation of the lactone: Introduction of a hydroxyl group at the C2 position, which will later be converted to the fluorine atom.

-

Stereoselective fluorination: This is a critical step to install the fluorine atom with the correct stereochemistry, which is often crucial for biological activity.

-

Lactone ring opening and modification: The lactone is reduced and converted into a suitable glycosyl donor.

-

Glycosylation: Coupling of the modified sugar moiety with a nucleobase (in this case, a purine derivative).

-

Final deprotection and functional group manipulation: Removal of protecting groups to yield the final active pharmaceutical ingredient.

This synthetic strategy highlights the utility of chiral lactones in reducing the number of synthetic steps and avoiding complex chiral resolutions or asymmetric syntheses at later stages.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of β-F-ddA from (S)-dihydro-5-(hydroxymethyl)-2(3h)-one and its subsequent antiviral activity.

Table 1: Summary of Yields for the Synthesis of β-F-ddA

| Step | Reaction | Product | Yield (%) |

| 1 | Protection of primary alcohol with TBDPS-Cl | (S)-5-((tert-butyldiphenylsilyloxy)methyl)dihydrofuran-2(3H)-one | 91 |

| 2 | α-hydroxylation | (S)-5-((tert-butyldiphenylsilyloxy)methyl)-3-hydroxydihydrofuran-2(3H)-one | - |

| 3 | Stereoselective Fluorination | (S)-5-((tert-butyldiphenylsilyloxy)methyl)-2-fluorodihydrofuran-2(3H)-one | - |

| 4 | Reduction and Acetylation | Mixture of anomeric acetates | - |

| 5 | Glycosylation with 6-chloropurine | Protected 6-chloropurine nucleoside | 34 |

| 6 | Amination and Deprotection | β-F-ddA | - |

Note: Yields for intermediate steps were not explicitly provided in the summarized source. The overall strategy is presented as a concise route.

Table 2: Antiviral Activity of 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA)

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-1 | Various | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |

Note: While the provided sources confirm F-ddA as a potent anti-HIV agent, specific IC50 and CC50 values were not available in the abstracts. The selectivity index (SI) is calculated as CC50/IC50 and is a measure of the drug's therapeutic window.[2]

Experimental Protocols

The following protocols are based on the synthesis of β-F-ddA from (S)-dihydro-5-(hydroxymethyl)-2(3H)-one as described in the literature.

Step 1: Synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)dihydrofuran-2(3H)-one (3)

-

To a solution of (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone (4) in a suitable solvent, add imidazole.

-

To this mixture, add tert-butyldiphenylsilyl chloride (TBDPS-Cl).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by flash chromatography to afford the TBDPS-ether 3.

Step 2: Synthesis of the corresponding α-hydroxylactone (2)

-

The protected lactone (3) is converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA) at low temperature.

-

The enolate is then oxidized, for example, using a (camphorylsulfonyl)oxaziridine, to introduce the hydroxyl group at the C2 position.

Step 3: Synthesis of the β-fluorolactone (5)

-

The α-hydroxylactone (2) is dissolved in an appropriate solvent like dichloromethane.

-

The solution is cooled, and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched, and the product is extracted and purified.

Step 4: Preparation of the Glycosyl Donor

-

The fluorolactone (5) is reduced, for example with diisobutylaluminium hydride (DIBAL-H), to the corresponding lactol.

-

The resulting lactol is then acetylated using acetic anhydride and pyridine to yield a mixture of anomeric acetates.

-

This acetate mixture is then converted to the glycosyl bromide by treatment with a source of bromide, such as HBr in acetic acid.

Step 5: Glycosylation with 6-chloropurine

-

6-chloropurine is silylated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

-

The crude glycosyl bromide is then added to the silylated 6-chloropurine in a suitable solvent like dichloromethane.

-

The mixture is stirred overnight at room temperature.

-

The product is purified by silica gel chromatography.

Step 6: Synthesis of β-F-ddA (1)

-

The protected 6-chloropurine nucleoside is treated with a solution of ammonia in methanol to replace the chloro group with an amino group.

-

The silyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

The final product, β-F-ddA, is purified by chromatography.

Visualizations

Diagram 1: Retrosynthetic Analysis of β-F-ddA

References

- 1. Anti-human immunodeficiency virus type 1 (HIV-1) activity of 2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols: (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one as a Chiral Precursor for Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction